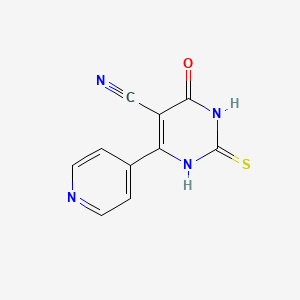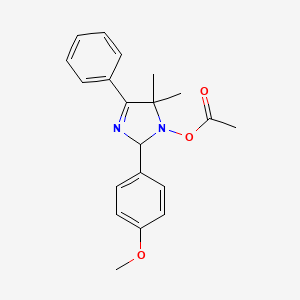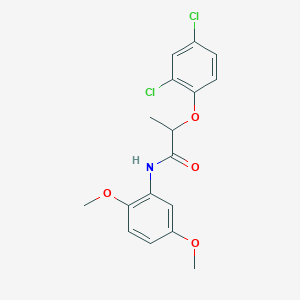
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine, also known as tacrine, is a chemical compound that is widely used in scientific research. Tacrine is a potent acetylcholinesterase inhibitor, which means that it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in a wide range of physiological processes, including memory, learning, and muscle function.
Scientific Research Applications
Tacrine has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. These abnormal protein deposits lead to the loss of neurons and cognitive decline. Tacrine is believed to improve cognitive function in Alzheimer's disease patients by inhibiting acetylcholinesterase and increasing the levels of acetylcholine in the brain.
Mechanism of Action
Tacrine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Tacrine also has other mechanisms of action, including the inhibition of beta-amyloid aggregation and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
Tacrine has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to be involved in the pathogenesis of Alzheimer's disease. Tacrine has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
Tacrine has several advantages for use in lab experiments. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in the brain. Tacrine is also relatively inexpensive and easy to synthesize. However, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has several limitations. It has a short half-life and is rapidly metabolized in the liver, which can make it difficult to maintain stable levels in the body. Additionally, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to have hepatotoxic effects, which can limit its use in long-term studies.
Future Directions
There are several future directions for research on 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors. Another area of interest is the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is interest in the development of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine derivatives that have improved pharmacokinetic properties and reduced hepatotoxicity. Finally, there is interest in the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine as a tool for studying the role of acetylcholine in other physiological processes, such as muscle function and pain perception.
Synthesis Methods
Tacrine was first synthesized in 1949 by the American chemist Povl Krogsgaard-Larsen. The synthesis method involves the reaction of 2,6-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and aluminum chloride to obtain 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. The yield of this synthesis method is typically around 50%.
properties
IUPAC Name |
1-(5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-12-9-10-14-16(11-12)20(13(2)21)18-15(19(14,3)4)7-6-8-17(18)22-5/h6-8,12,14,16H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWEVXNSASAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)N(C3=C(C2(C)C)C=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)

![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)


![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)